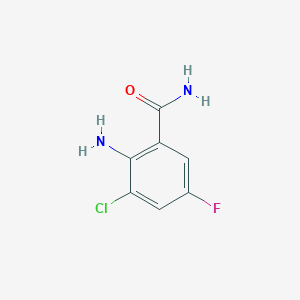![molecular formula C14H20BNO2 B13646133 4-Methyl-3-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine](/img/structure/B13646133.png)
4-Methyl-3-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-3-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine is an organic compound that features a pyridine ring substituted with a vinyl group and a tetramethyl-1,3,2-dioxaborolan-2-yl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with 4-methylpyridine and a suitable boron reagent such as pinacolborane.
Reaction Conditions: The reaction is often carried out in the presence of a palladium catalyst under an inert atmosphere. The reaction temperature is maintained at around 80-100°C.
Procedure: The vinylation of 4-methylpyridine is achieved through a Suzuki-Miyaura coupling reaction with the boron reagent, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
化学反应分析
Types of Reactions
4-Methyl-3-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or alcohols.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents are employed.
Major Products
Oxidation: Boronic acids or alcohols.
Reduction: Ethyl-substituted pyridine derivatives.
Substitution: Halogenated or nitrated pyridine derivatives.
科学研究应用
4-Methyl-3-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Medicine: Investigated for its role in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
作用机制
The mechanism of action of 4-Methyl-3-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine involves its ability to participate in various chemical reactions due to the presence of the boron moiety. The boron atom can form stable complexes with nucleophiles, facilitating reactions such as Suzuki-Miyaura coupling. The vinyl group allows for further functionalization, making it a versatile intermediate in organic synthesis.
相似化合物的比较
Similar Compounds
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar boron-containing compound used in organic synthesis.
1-Methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester: Another boron-containing compound with applications in organic synthesis.
2-Methoxypyridine-5-boronic acid pinacol ester: Used in similar synthetic applications.
Uniqueness
4-Methyl-3-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine is unique due to its combination of a pyridine ring, a vinyl group, and a boron moiety. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
属性
分子式 |
C14H20BNO2 |
|---|---|
分子量 |
245.13 g/mol |
IUPAC 名称 |
4-methyl-3-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine |
InChI |
InChI=1S/C14H20BNO2/c1-11-7-9-16-10-12(11)6-8-15-17-13(2,3)14(4,5)18-15/h6-10H,1-5H3/b8-6+ |
InChI 键 |
RMFXNARRXPIWBO-SOFGYWHQSA-N |
手性 SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/C2=C(C=CN=C2)C |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC2=C(C=CN=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[[Tert-butyl(dimethyl)silyl]oxymethyl]-5-(oxan-2-yloxy)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B13646055.png)
![4-Hydroxy-3-[3-(4-methoxyphenyl)prop-2-enoyl]chromen-2-one](/img/structure/B13646063.png)
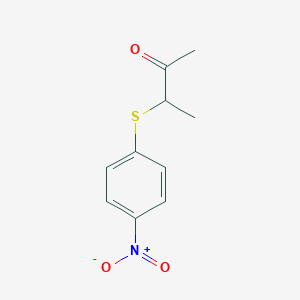

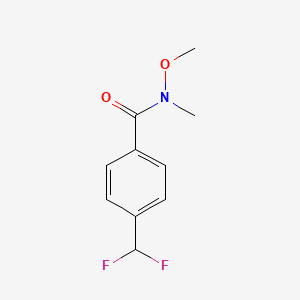
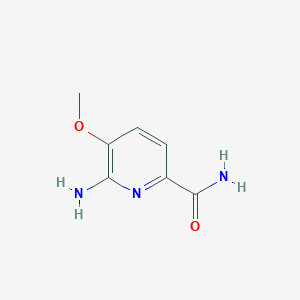
![tert-Butyl 2-(4-((4'-amino-[1,1'-biphenyl]-4-yl)oxy)butoxy)acetate](/img/structure/B13646077.png)
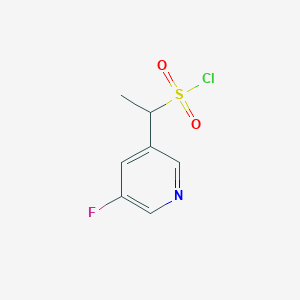
![2-[3-carboxy-5-(2,5-dicarboxyphenyl)phenyl]terephthalic acid](/img/structure/B13646097.png)

![(2S)-2-[(4-chlorophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B13646127.png)
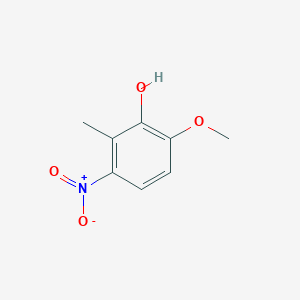
![7,7-dimethyl-1H,4H,5H,6H,7H,8H-imidazo[4,5-c]azepin-4-one](/img/structure/B13646141.png)
